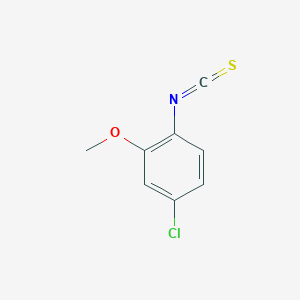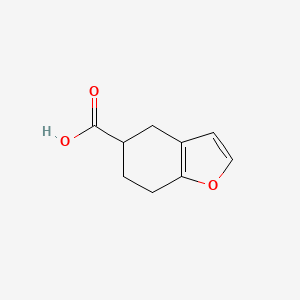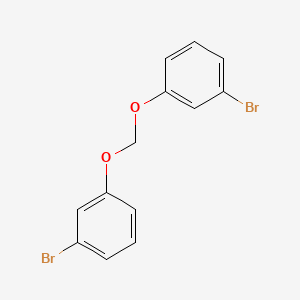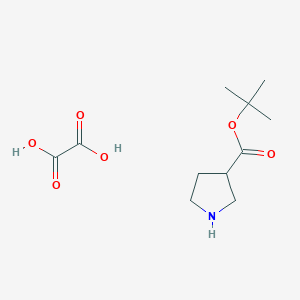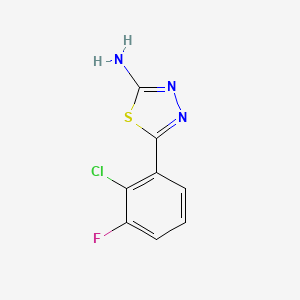![molecular formula C15H28F2N2O2 B13697222 cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine is a chemical compound with the molecular formula C15H28F2N2O2 It is a derivative of cyclohexanamine, featuring a tert-butoxycarbonyl (Boc) protecting group and a difluoroethyl-methylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine typically involves the following steps:
Protection of the amine group: The cyclohexanamine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the difluoroethyl-methylamino group: The protected amine is then reacted with 2,2-difluoroethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to introduce the difluoroethyl-methylamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine involves its interaction with specific molecular targets. The difluoroethyl-methylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive only under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine: Similar structure but without the Boc protecting group.
cis-4-Fluoromethyl-cyclohexylamine: Contains a fluoromethyl group instead of a difluoroethyl group.
cis-4-Hydroxycyclohexylamine: Features a hydroxy group instead of an amino group.
Uniqueness
cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine is unique due to the presence of both the Boc protecting group and the difluoroethyl-methylamino substituent. This combination imparts specific chemical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C15H28F2N2O2 |
|---|---|
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[[2,2-difluoroethyl(methyl)amino]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C15H28F2N2O2/c1-15(2,3)21-14(20)18-12-7-5-11(6-8-12)9-19(4)10-13(16)17/h11-13H,5-10H2,1-4H3,(H,18,20) |
Clave InChI |
CLTOZMQRINFNTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


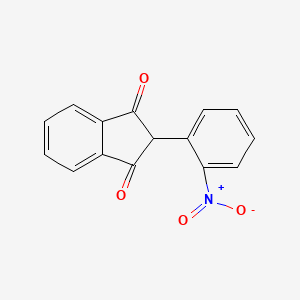

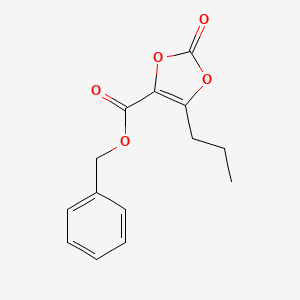

![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
